![molecular formula C13H12ClNO3 B14341886 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline CAS No. 98328-97-3](/img/structure/B14341886.png)
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a quinoline core substituted with a chloro group at the 5-position and a 1,3-dioxolan-2-ylmethoxy group at the 8-position. This structural arrangement imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline typically involves multiple steps, starting from 5-chloro-8-hydroxyquinoline. One common method includes the O-propargylation reaction followed by a copper-catalyzed 1,3-dipolar cycloaddition sequence . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different reduced forms of the compound.
Substitution: The chloro group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine: The compound has shown potential in biological and medicinal research. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties . Research is ongoing to explore the specific biological activities of this compound and its potential therapeutic applications.
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, polymers, and other materials. The unique properties of this compound make it a valuable compound for developing new industrial products and processes .
Wirkmechanismus
The mechanism of action of 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting essential biological processes in pathogenic organisms . Additionally, the compound may inhibit key enzymes or receptors, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with distinct chemical properties.
8-Hydroxyquinoline: A precursor in the synthesis of various quinoline derivatives.
Uniqueness: 5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
98328-97-3 |
|---|---|
Molekularformel |
C13H12ClNO3 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
5-chloro-8-(1,3-dioxolan-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C13H12ClNO3/c14-10-3-4-11(13-9(10)2-1-5-15-13)18-8-12-16-6-7-17-12/h1-5,12H,6-8H2 |
InChI-Schlüssel |
JCGIMCZAGLBSBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


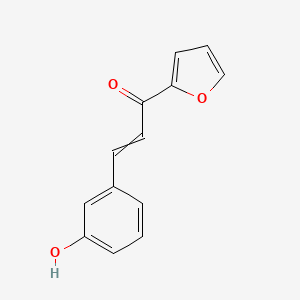
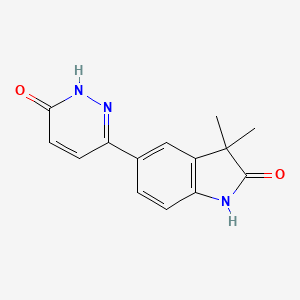

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
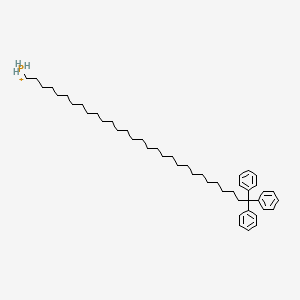
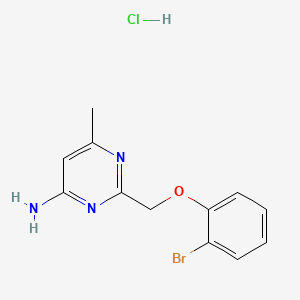



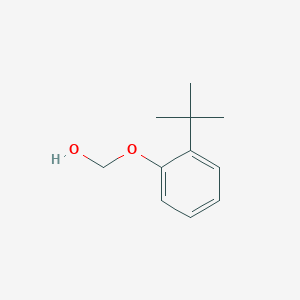


![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)
